2-(1(R)-Methyl-2-oxo-4(R)-isopropyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Overview
Description
The compound “2-(1®-Methyl-2-oxo-4®-isopropyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone” is also known as dihydroactinidiolide . It is a secondary metabolite produced by several Fusarium species . It is present in plant leaves and fruits and is a potent plant growth inhibitor . It also has antioxidant activity, antibacterial activity, anticancer activity, and neuroprotection .
Synthesis Analysis
Dihydroactinidiolide is synthesized by several high-tech chemical companies . The synthesis process involves the use of different functional monomers and the ratio of each monomer to the template is optimized based on computational studies .Molecular Structure Analysis
The molecular formula of dihydroactinidiolide is C11H16O2 . It has a peculiar structure that is majorly composed of carbon, hydrogen, and oxygen atoms .Physical and Chemical Properties Analysis
Dihydroactinidiolide has a melting point of 70-71°C, a predicted boiling point of 296.1±9.0 °C, and a predicted density of 1.05±0.1 g/cm3 . It has a musk coumarin odor .Mechanism of Action
Dihydroactinidiolide is a regulator of gene expression and is responsible for light adaptation in Arabidopsis . It has the ability to suppress NF-κB-induced intestinal inflammatory response mechanisms and to modulate substantially the immune responsiveness of HCEC-1CT cells after trichothecene treatment .
Future Directions
Dihydroactinidiolide has been subjected to in-depth scientific investigations for its antioxidant properties . Future research could focus on its potential use in the food industry as a flavor, its role in plant growth inhibition, and its effects on gene expression and light adaptation in plants . Additionally, its mechanism of inhibition of NF-κB that might affect the pathogenesis or progression of intestinal inflammatory disorders should be further investigated .
Properties
IUPAC Name |
(3aR,6R,7aR)-3a-methyl-6-propan-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h7-8,10H,4-6H2,1-3H3/t8-,10+,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFLOYZQXCBKI-XRNSZHNASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2C(CC(=O)O2)(C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88580-85-2 | |
Record name | 2,4-Benzofurandione, hexahydro-3a-methyl-6-(1-methylethyl)-, [3aR-(3aα,6α,7aα)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88580-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.